IDO1 Inhibitory Activity: Class-Level Scaffold Comparison (Positional Isomer Inference)
In a systematic structure–activity study of phenylimidazole-derived IDO inhibitors, the 2-imidazolyl isomer 2-(1H-imidazol-4-yl)benzene-1,3-diol inhibited human IDO with an IC50 of 5.3 µM [1]. The 4-imidazolyl isomer (target compound) was not reported in this study, and no subsequent publication has provided comparative IDO data for 4-(1H-imidazol-4-yl)benzene-1,3-diol. The scaffold nonetheless establishes a class-level precedent for imidazole–resorcinol IDO inhibition that remains to be quantified for the 4-isomer.
| Evidence Dimension | Human IDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No published data identified |
| Comparator Or Baseline | 2-(1H-imidazol-4-yl)benzene-1,3-diol (positional isomer): IC50 = 5.3 µM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Recombinant human IDO1; cellular assay details as per Kumar et al. 2008 [1] |
Why This Matters
The scaffold demonstrates IDO1 engagement; however, procurement of the 4-isomer for IDO-targeted programs is speculative until isomeric activity is experimentally resolved.
- [1] Kumar, S.; Jaller, D.; Patel, B.; LaLonde, J.M.; DuHadaway, J.B.; Malachowski, W.P.; Prendergast, G.C.; Muller, A.J. Structure based development of phenylimidazole-derived inhibitors of indoleamine 2,3-dioxygenase. J. Med. Chem. 2008, 51, 4968-4977. DOI: 10.1021/jm800512z. View Source
